6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid
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Overview
Description
6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a chemical compound with the formula C12H11N3O3 . It is used in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 245.23 .Scientific Research Applications
Synthesis and Chemical Reactivity
The research surrounding 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid primarily focuses on its synthesis and chemical reactivity. A notable study by Yamashita et al. (2009) demonstrates the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, resulting in highly substituted indole, dibenzofuran, and benzofuran derivatives. This method is significant for producing 1,2,3,4-tetrasubstituted carbazoles, some of which exhibit solid-state fluorescence, indicating potential applications in materials science and photophysics (Yamashita, Hirano, Satoh, & Miura, 2009).
Functional Derivatives and Chemical Transformations
Research by Chirkova and Filimonov (2017) explores synthetic approaches to indole-5,6- and carbazole-2,3-dicarboxylic acid functional derivatives. Their work outlines methods for constructing the indole ring from simpler aromatic compounds, leading to various heterocycles. This highlights the compound's utility in synthesizing complex organic structures, which could be valuable in developing new pharmaceuticals or organic materials (Chirkova & Filimonov, 2017).
Fluorescent Probes and Photophysical Properties
Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives featuring a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. Their extensive spectroscopic investigation revealed the compounds' fluorescence maxima shift in mediums of higher polarity and hydrogen bonding ability. Such findings suggest potential applications in developing sensitive fluorescent probes for biochemical and analytical purposes (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).
Palladium-Catalyzed Oxidative Coupling
Another study by Yamashita et al. (2009) further elaborates on the palladium-catalyzed oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes. This method efficiently synthesizes 1,2,3,4-tetrasubstituted carbazoles, showcasing the compound's versatility in creating heteroarenes with potential applications in medicinal chemistry and material science (Yamashita, Horiguchi, Hirano, Satoh, & Miura, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is the non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of HIV, making it a key target for antiretroviral therapy .
Mode of Action
This compound interacts with its target by inhibiting the action of the non-nucleoside reverse transcriptase . This inhibition prevents the virus from replicating within the host cells .
Biochemical Pathways
The compound this compound affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it disrupts the conversion of viral RNA into DNA, a critical step in the HIV life cycle . This disruption prevents the virus from integrating into the host genome and producing new virus particles .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The molecular effect of this compound is the inhibition of the reverse transcriptase enzyme . On a cellular level, this results in a decrease in the production of new HIV particles, thereby reducing viral load and slowing the progression of the disease .
Properties
IUPAC Name |
6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-12(18)15-4-3-6-7-5-9(11(16)17)14-8(7)1-2-10(6)15/h1-2,5,14H,3-4H2,(H2,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWAVDQJTJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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